molecular formula C15H18N2O2 B275812 2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol

2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol

Cat. No. B275812
M. Wt: 258.32 g/mol
InChI Key: HPJOOYFZUNFLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol, also known as EPM-102 or Pyridorin, is a small molecule drug that has gained attention for its potential therapeutic benefits in treating diabetes and its complications.

Mechanism of Action

2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol works by inhibiting the formation of advanced glycation end products (AGEs), which are responsible for many of the complications associated with diabetes. AGEs form when sugars react with proteins and lipids in the body, leading to the accumulation of toxic byproducts that damage tissues and organs. By inhibiting AGE formation, 2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol helps to prevent the development of diabetic complications.
Biochemical and Physiological Effects:
In addition to its anti-glycation properties, 2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol has been shown to have antioxidant and anti-inflammatory effects. It also improves insulin sensitivity and glucose uptake in cells, leading to better glucose control. Furthermore, 2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol has been shown to reduce blood pressure and improve lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of 2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol is that it is a small molecule drug that can be easily synthesized and modified. This makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different tissues and organs.

Future Directions

There are several future directions for 2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol research. One area of interest is its potential to treat neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Another area of interest is its potential to treat other complications associated with diabetes, such as cardiovascular disease and wound healing. Additionally, more research is needed to understand the long-term safety and efficacy of 2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol in humans.

Synthesis Methods

2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol can be synthesized through a multi-step process that involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with 2-pyridinemethanamine, followed by reduction and acylation. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol has been extensively studied for its potential therapeutic benefits in treating diabetes and its complications. It has been shown to improve glucose metabolism, reduce oxidative stress, and protect against diabetic nephropathy, neuropathy, and retinopathy. In addition, 2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol has been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-ethoxy-4-[(pyridin-2-ylmethylamino)methyl]phenol

InChI

InChI=1S/C15H18N2O2/c1-2-19-15-9-12(6-7-14(15)18)10-16-11-13-5-3-4-8-17-13/h3-9,16,18H,2,10-11H2,1H3

InChI Key

HPJOOYFZUNFLCK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)O

Origin of Product

United States

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